

"Myosin modulator 1" steady-state ATPase assay conditions

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Compound of Interest

Compound Name: *Myosin modulator 1*

Cat. No.: *B15605963*

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Application Notes and Protocols

Topic: **Myosin Modulator 1**: Investigating its Effect on Steady-State Myosin ATPase Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Myosin Modulator 1, also known as Myomesin-1 (MYOM1), is a crucial structural protein found in the M-band of the sarcomere in striated muscle. It plays a significant role in maintaining the structural integrity of the sarcomere by cross-linking myosin thick filaments and connecting them to other key proteins like titin and creatine kinase.^[1] While MYOM1 itself does not possess intrinsic ATPase activity, its interaction with the myosin motor protein can modulate myosin's enzymatic function. Understanding the effect of MYOM1 on the steady-state ATPase activity of myosin is essential for elucidating its role in muscle contraction and for the development of therapeutics targeting muscle disorders.

This document provides a detailed protocol for a steady-state ATPase assay designed to investigate the modulatory effects of **Myosin Modulator 1** on myosin's ATP hydrolysis rate.

Experimental Principles

The steady-state ATPase assay measures the rate of ATP hydrolysis by myosin over time. The fundamental reaction is the conversion of ATP to ADP and inorganic phosphate (Pi).^[2] The rate

of this reaction can be quantified by measuring the amount of Pi produced. By comparing the ATPase activity of myosin in the presence and absence of MYOM1, one can determine the modulatory effect of MYOM1 on myosin's enzymatic activity.

Quantitative Data Summary

The following table summarizes the typical final concentrations of reagents used in a steady-state myosin ATPase assay to investigate the influence of a modulator like MYOM1.

Reagent	Stock Concentration	Volume for 2 mL Reaction	Final Concentration	Reference
Glycine Buffer (pH 9.0)	200 mM	1.00 mL	100 mM	[2]
Calcium Chloride (CaCl ₂)	100 mM	0.20 mL	10 mM	[2]
Adenosine 5'-Triphosphate (ATP)	50 mM	0.30 mL	7.5 mM	[2]
Myosin Solution	0.5 - 1.0 unit/mL	0.20 mL	0.05 - 0.1 unit/mL	[2]
Myosin Modulator 1 (MYOM1)	Variable	Variable	Variable (titrated)	N/A
Deionized Water	N/A	To 2.00 mL	N/A	[2]

Experimental Protocols

Reagent Preparation

- 200 mM Glycine Buffer (pH 9.0 at 25°C): Dissolve Glycine in deionized water and adjust the pH to 9.0 with 1 M NaOH.[\[2\]](#)
- 100 mM Calcium Chloride (CaCl₂) Solution: Dissolve CaCl₂ dihydrate in deionized water.[\[2\]](#)

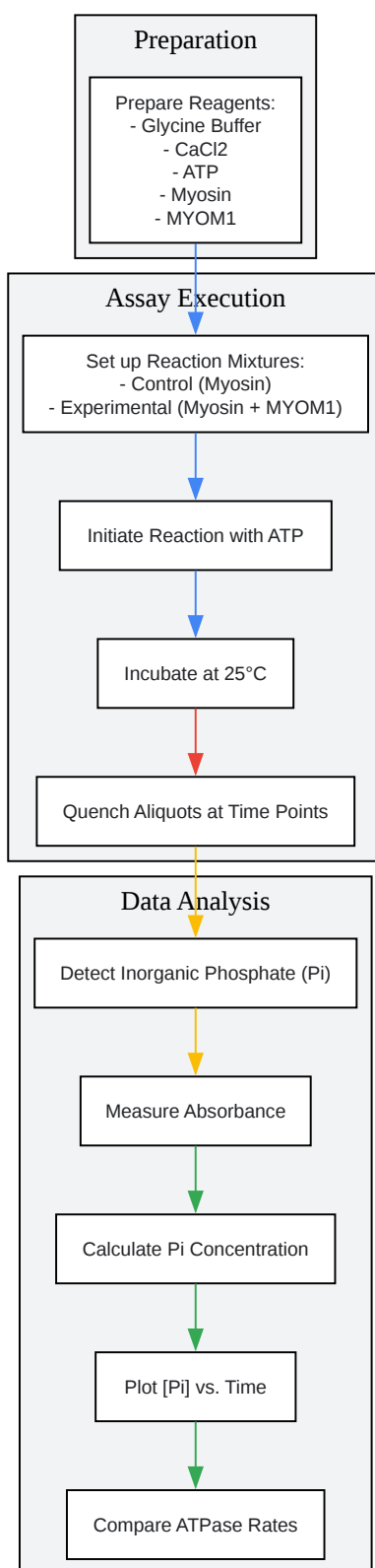
- 50 mM Adenosine 5'-Triphosphate (ATP) Solution (pH 6.8 at 25°C): Dissolve ATP disodium salt in deionized water and adjust the pH to 6.8 with Sodium Carbonate.[2]
- Myosin Solution: Immediately before use, prepare a solution containing 0.50 - 1.00 unit/mL of Myosin in cold deionized water.[2]
- **Myosin Modulator 1** (MYOM1) Stock Solution: Prepare a stock solution of purified MYOM1 in a suitable buffer (e.g., KMg50 buffer: 50mM KCl, 2 mM MgCl₂, 1mM EGTA, 2 mM dithiothreitol, and 10 mM imidazole, pH 7.0).[3] The concentration should be high enough to allow for titration into the reaction mixture.
- Colorimetric Reagent (for Pi detection): Prepare a solution of ammonium molybdate and malachite green for the colorimetric detection of inorganic phosphate.

Assay Procedure

- Reaction Setup:
 - In separate microcentrifuge tubes, prepare the reaction mixtures. For a 2.00 mL reaction, combine the glycine buffer, CaCl₂ solution, and deionized water.[2]
 - For the experimental group, add the desired volume of the MYOM1 stock solution. For the control group, add an equal volume of the MYOM1 storage buffer.
 - Add the Myosin solution to each tube.
- Initiation of Reaction:
 - Equilibrate the reaction mixtures to the desired temperature (e.g., 25°C).[2][3]
 - Initiate the reaction by adding the ATP solution to each tube. Mix gently by pipetting.
- Time Course and Quenching:
 - At specific time points (e.g., 0, 2, 5, 10, and 15 minutes), take an aliquot (e.g., 100 µL) from each reaction tube.

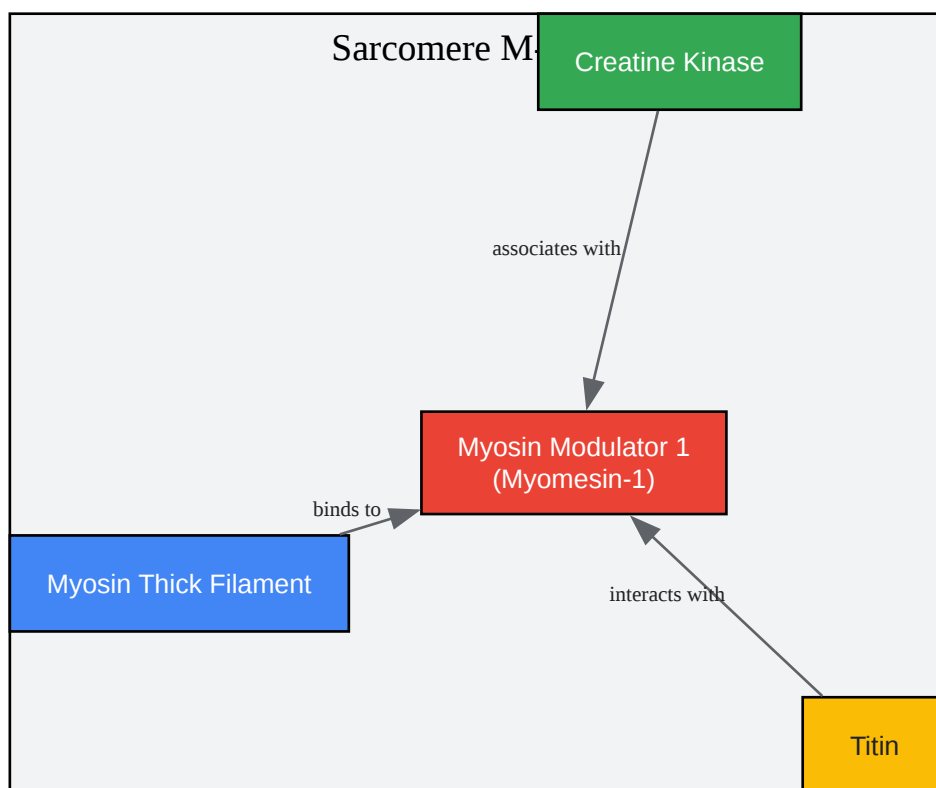
- Immediately quench the reaction by adding the aliquot to a tube containing a stop solution (e.g., a solution that denatures the enzyme, such as one containing SDS or a strong acid).
[3]
- Phosphate Detection:
 - To each quenched aliquot, add the colorimetric reagent for phosphate detection.[3]
 - Allow the color to develop for a specified time (e.g., 5 minutes at room temperature).[2]
- Data Acquisition:
 - Measure the absorbance of each sample at a specific wavelength (e.g., 660 nm for the molybdate-malachite green method) using a spectrophotometer.[2]
- Standard Curve:
 - Prepare a standard curve using a known concentration of inorganic phosphate standard.
[2] This will be used to convert the absorbance readings to the concentration of Pi produced.
- Data Analysis:
 - Calculate the concentration of Pi produced at each time point for both the control and experimental groups.
 - Plot the concentration of Pi versus time for each group. The slope of the linear portion of the graph represents the steady-state rate of ATP hydrolysis.
 - Compare the ATPase rates in the presence and absence of MYOM1 to determine its modulatory effect.

Visualizations



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Caption: Workflow for Myosin ATPase Assay with MYOM1.



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Caption: Structural Role of MYOM1 in the Sarcomere.

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References

- 1. Knockout of MYOM1 in human cardiomyocytes leads to myocardial atrophy via impairing calcium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. med.upenn.edu [med.upenn.edu]
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